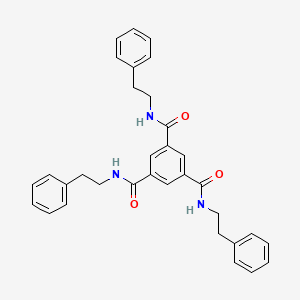
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three carboxamide groups, each linked to a 2-phenylethyl moiety. Its structure allows for diverse chemical interactions, making it a subject of interest in materials science, medicinal chemistry, and nanotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic hydrogen atoms can be substituted with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Formation of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems.
Medicine: The compound’s structural features are investigated for potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases. Its ability to interact with specific biological targets is a key area of research.
Industry: In the industrial sector, N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used in the development of advanced materials, such as coatings, adhesives, and nanocomposites. Its properties contribute to the durability and performance of these materials.
作用機序
The mechanism of action of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
- N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide
Comparison: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and aromatic properties. This differentiates it from similar compounds that may have different substituents, affecting their solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
112615-28-8 |
|---|---|
分子式 |
C33H33N3O3 |
分子量 |
519.6 g/mol |
IUPAC名 |
1-N,3-N,5-N-tris(2-phenylethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H33N3O3/c37-31(34-19-16-25-10-4-1-5-11-25)28-22-29(32(38)35-20-17-26-12-6-2-7-13-26)24-30(23-28)33(39)36-21-18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2,(H,34,37)(H,35,38)(H,36,39) |
InChIキー |
QRDUIYSAGHLUPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
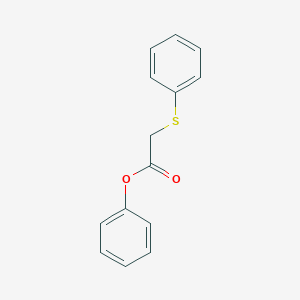
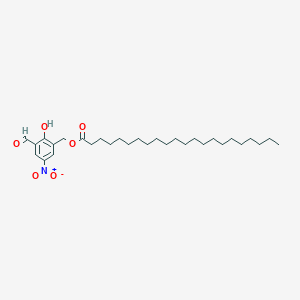
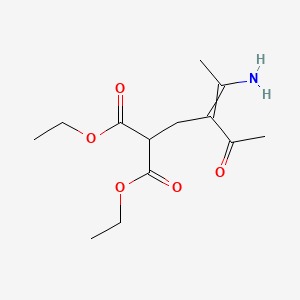

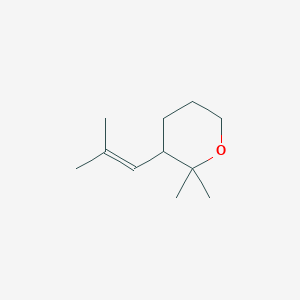
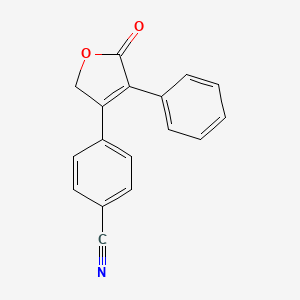


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
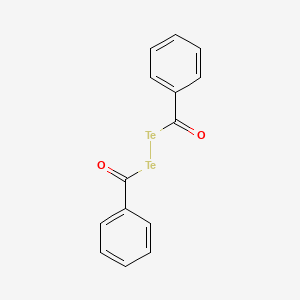
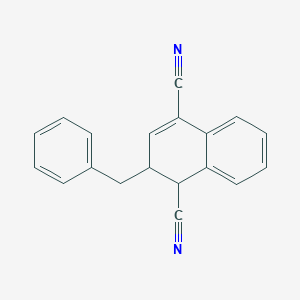
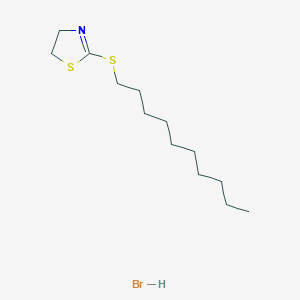
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
